molecular formula C16H13N3O2 B13766765 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- CAS No. 73283-38-2

4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Cat. No.: B13766765
CAS No.: 73283-38-2
M. Wt: 279.29 g/mol
InChI Key: CTGBEQHKJDQHST-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methyl group at the 3-position and a 2-(2-oxo-2-(3-pyridinyl)ethyl) substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylquinazolin-4(3H)-one with 2-(2-oxo-2-(3-pyridinyl)ethyl)amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Pyridinyl derivatives: Compounds with pyridinyl moieties attached to various core structures.

Uniqueness

4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- is unique due to its specific combination of the quinazolinone core and the pyridinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

73283-38-2

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-methyl-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one

InChI

InChI=1S/C16H13N3O2/c1-19-15(9-14(20)11-5-4-8-17-10-11)18-13-7-3-2-6-12(13)16(19)21/h2-8,10H,9H2,1H3

InChI Key

CTGBEQHKJDQHST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CC(=O)C3=CN=CC=C3

Origin of Product

United States

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